1H-Indole, 3-(2-butyl-5-oxazolyl)-
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Description
“1H-Indole, 3-(2-butyl-5-oxazolyl)-” is a compound that has been studied for its potential biological applications . It belongs to a class of compounds known as indoles, which are aromatic heterocyclic organic compounds. Indoles have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
The synthesis of indole derivatives, including “1H-Indole, 3-(2-butyl-5-oxazolyl)-”, involves various chemical reactions. For instance, a group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives was synthesized and evaluated as new class of non-competitive α-glucosidase inhibitors . Another study reported the synthesis of a series of novel indole 3-substituted-[1,2,4]triazole derivatives .Molecular Structure Analysis
The molecular structure of “1H-Indole, 3-(2-butyl-5-oxazolyl)-” consists of an indole moiety, which is a benzopyrrole, containing a benzenoid nucleus and a pyrrole ring . The compound has a molecular mass of 240.300 g·mol −1 .Chemical Reactions Analysis
Indole derivatives, including “1H-Indole, 3-(2-butyl-5-oxazolyl)-”, undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In addition, these compounds have been involved in reactions leading to the synthesis of various scaffolds of indole for screening different pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole, 3-(2-butyl-5-oxazolyl)-” include a molecular mass of 240.300 g·mol −1, a heat of formation of 66.3 ± 16.7 kJ·mol −1, and a dipole moment of 3.53 ± 1.08 D .Safety And Hazards
Future Directions
The future directions for “1H-Indole, 3-(2-butyl-5-oxazolyl)-” could involve further exploration of its potential biological activities. For example, a group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, which includes “1H-Indole, 3-(2-butyl-5-oxazolyl)-”, was selected in an α-glucosidase inhibition assay, leading to the discovery of a new chemotype for developing novel drugs against type 2 diabetes .
properties
IUPAC Name |
2-butyl-5-(1H-indol-3-yl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-3-8-15-17-10-14(18-15)12-9-16-13-7-5-4-6-11(12)13/h4-7,9-10,16H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXRUFFDZPXAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918126 |
Source
|
Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(2-butyl-5-oxazolyl)- | |
CAS RN |
93773-63-8 |
Source
|
Record name | WS 30581B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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